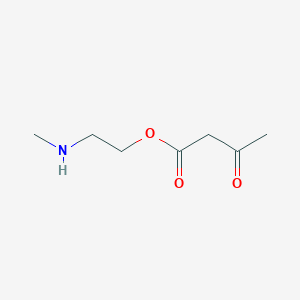
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by a long alkyl chain attached to a naphthalene ring, which is further substituted with a bromine atom and a sulfonamide group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide typically involves a multi-step process One common method starts with the bromination of naphthalene to introduce the bromine atom at the desired position This is followed by sulfonation to attach the sulfonamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions, altering the compound’s properties.
Coupling Reactions: The amino group can participate in coupling reactions to form amide or peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents like carbodiimides (e.g., EDC) and catalysts such as palladium are employed.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, sulfonamide analogs, and coupled products with different functional groups.
科学的研究の応用
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of protein-ligand interactions and as a probe for investigating cellular processes.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzymes or disrupt biological pathways. The long alkyl chain facilitates membrane penetration, enhancing its bioavailability. The bromine atom may also participate in halogen bonding, contributing to the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide
- N-(10-Aminodecyl)-5-iodonaphthalene-1-sulfonamide
- N-(10-Aminodecyl)-5-fluoronaphthalene-1-sulfonamide
Uniqueness
N-(10-Aminodecyl)-5-bromonaphthalene-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in various research applications.
特性
| 116513-91-8 | |
分子式 |
C20H29BrN2O2S |
分子量 |
441.4 g/mol |
IUPAC名 |
N-(10-aminodecyl)-5-bromonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H29BrN2O2S/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22/h9-14,23H,1-8,15-16,22H2 |
InChIキー |
URBRYZLYDVIIRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)S(=O)(=O)NCCCCCCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
